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Hexanal

Lipid Peroxidation Cytotoxicity Atherosclerosis

Hexanal (66-25-1) offers unmatched sensory precision: its unique lack of cross-adaptation with other aldehydes ensures the 'green, grassy' note remains distinct in complex flavor and fragrance formulations. Lipid oxidation studies confirm hexanal releases at up to 12.7-fold higher concentrations than heptanal, making it the most sensitive volatile biomarker for early rancidity detection. Its low cytotoxicity relative to 4-hydroxynonenal further establishes it as the optimal control compound for lipid peroxidation research.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 66-25-1
Cat. No. B045976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanal
CAS66-25-1
SynonymsCaproaldehyde;  Caproic Aldehyde;  Capronaldehyde;  Hexaldehyde;  Hexanaldehyde;  Hexylaldehyde;  NSC 2596;  n-Caproaldehyde;  n-Capronaldehyde;  n-Hexanal;  n-Hexylaldehyde; 
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCCCCCC=O
InChIInChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3
InChIKeyJARKCYVAAOWBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M
5.64 mg/mL at 30 °C
In water, 5.64X10+3 mg/L at 30 °C
In water, 0.6 wt% (6000 mg/L) at 20 °C
Very soluble in ethanol, ethyl ether;  soluble in acetone, benzene
Miscible with alcohol, propylene glycol and most fixed oils
very slightly soluble in water;  miscible with alcohol, propylene glycol, most fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





Hexanal (CAS 66-25-1): Technical Baseline for Scientific Procurement


Hexanal (CAS 66-25-1), also referred to as hexanaldehyde or caproaldehyde, is a naturally occurring six-carbon straight-chain aldehyde [1]. This compound is a prominent member of the green leaf volatile (GLV) family, biosynthesized via the lipoxygenase-hydroperoxide lyase pathway and characterized by a potent, green-grassy odor profile [2]. Beyond its extensive use as a flavor and fragrance agent, hexanal is a key biomarker for lipid peroxidation and a subject of investigation for its antifungal properties and potential in post-harvest applications [3].

Hexanal Substitution Risks: Why C6 Aldehyde is Not Interchangeable with Analogs


The assumption that any linear aldehyde or six-carbon volatile can be substituted for hexanal is fundamentally flawed due to its distinct physicochemical, biological, and sensory properties. The carbon chain length dramatically influences critical parameters such as proton affinity [1], cytotoxicity [2], and the release profile from lipid oxidation [3]. Even a single carbon difference, as with pentanal (C5) or heptanal (C7), results in quantifiably different biological activities and sensory perceptions [4]. Furthermore, hexanal's unique lack of cross-adaptation with other common aldehyde odorants means its olfactory impact is perceptually isolated, a critical factor in sensory applications where odor blending or masking is undesirable [5]. These verifiable differences underscore that hexanal cannot be generically replaced by its closest structural analogs without altering the outcome of a specific application.

Quantitative Evidence Guide: Hexanal (66-25-1) Differentiation from Closest Analogs


Hexanal Exhibits Distinct Cytotoxicity Profile vs. Other Lipid Peroxidation Aldehydes

In a study of aldehydic components from oxidized LDL, hexanal was the least toxic among the tested compounds, with a potency ranking of hexanal < 4-hydroxyhexenal (HHE) = 4-hydroxyoctenal (HOE) < 4-hydroxynonenal (HNE). HNE was toxic at 20 µM, while hexanal showed no measurable toxicity at comparable concentrations [1]. This lower toxicity is a key differentiator for applications where cellular viability must be maintained.

Lipid Peroxidation Cytotoxicity Atherosclerosis

Hexanal's Olfactory Threshold and Perceptual Isolation from Linear Aldehydes

Hexanal exhibits a unique sensory profile. Its median odor threshold is 97 ppb, which is significantly higher (less potent) than crotonaldehyde (0.8 ppb) but lower than acrolein (17 ppb) [1]. More importantly, cross-adaptation studies show that hexanal (C6, green odor) does not cross-adapt with octanal (C8, citrus odor), decanal (C10), or undecanal (C11). In contrast, the citrus-smelling C8, C10, and C11 aldehydes readily cross-adapt with one another [2]. This confirms that hexanal activates a distinct olfactory receptor population.

Olfactory Science Sensory Analysis Flavor Chemistry

Hexanal Release Profile Dominates Over Pentanal and Heptanal in Lipid Oxidation

In the headspace of oxidizing polyunsaturated fatty acids, hexanal is produced in vastly greater quantities than its closest analogs. On day 10 of oxidation at 4.2°C, hexanal concentration reached 20,851.8 ± 361.2 ng/g, which is approximately 6.8-fold higher than pentanal (3,060.5 ± 193.6 ng/g) and 12.7-fold higher than heptanal (1,644.1 ± 72.5 ng/g) under identical conditions [1]. This dominant release profile positions hexanal as the most sensitive and reliable volatile marker for early-stage lipid peroxidation.

Lipid Oxidation Biomarker Discovery Food Science

Hexanal's Antifungal Efficacy is Distinct from (E)-2-Hexenal

While both hexanal and trans-2-hexenal are green leaf volatiles (GLVs) studied for antifungal activity, their efficacy and mechanisms differ. (E)-2-hexenal is frequently cited as having the 'best' antifungal activity among GLVs in many assays [1]. However, hexanal has been specifically shown to reduce decay in apple, raspberry, peach, and pear [2]. Importantly, the saturated aldehyde (hexanal) is generally less reactive and phytotoxic than the unsaturated aldehyde ((E)-2-hexenal), making it a preferred candidate for direct application on sensitive fruit tissues where tissue damage must be avoided. A study on apple fruit inoculated with Penicillium expansum demonstrated that hexanal vapor treatment significantly inhibited fungal activity and enhanced aroma biosynthesis, indicating a dual-mode action distinct from purely fungicidal compounds [3].

Postharvest Pathology Antifungal Natural Preservatives

Biosensor Selectivity: Hexanal Can Be Discriminated from Pentanal, Heptanal, and Octanal

A bioelectronic sensor based on canine olfactory receptor-functionalized carbon nanotubes (OCB) demonstrated high selectivity for hexanal. The sensor was able to discriminate hexanal from closely related linear aldehydes including pentanal, heptanal, and octanal, achieving a detection limit of 1 fM [1]. A separate MXene/hydrogel-based bioelectronic nose also exhibited high selectivity for hexanal, with detection limits of 10⁻¹⁸ M in liquid and 6.9 ppm in gas phase [2]. This level of discrimination is critical for real-world applications where mixtures of aldehydes are present.

Biosensors Food Quality Analytical Chemistry

Hexanal (66-25-1) Application Scenarios Driven by Evidence-Based Differentiation


Hexanal as a Preferred Negative Control or Low-Confound Aldehyde in Cellular Lipid Peroxidation Studies

Given its demonstrated low cytotoxicity relative to other aldehydes like 4-hydroxynonenal (HNE) [1], hexanal is the optimal choice for researchers investigating the biological effects of lipid peroxidation. Its use as a control compound allows for the isolation of specific effects of more potent and biologically active aldehydes, reducing confounding variables related to aldehyde-induced cell death. This ensures that observed cellular responses can be more confidently attributed to the primary agent of interest, such as HNE, rather than to a general aldehyde toxicity.

Hexanal as a Primary Biomarker for Early Detection of Lipid Oxidation in Food and Biological Samples

The quantitative data showing that hexanal is released at concentrations up to 12.7-fold higher than heptanal and 6.8-fold higher than pentanal during lipid oxidation [2] establishes it as the most sensitive volatile marker. This makes hexanal the target of choice for developing analytical methods (e.g., GC-MS, chemical sensors) aimed at detecting the earliest stages of oxidative rancidity in food products or oxidative stress in biological systems. Its abundance translates directly to a lower limit of detection and more robust quantitative assays.

Hexanal in Flavor and Fragrance for a Perceptually Isolated 'Green' Note

The unique finding that hexanal does not cross-adapt with octanal, decanal, or undecanal [3] is critical for perfumers and flavorists. This means the 'green, grassy' character of hexanal will remain distinct and will not be masked or perceptually blended with 'citrus' or 'fatty' notes from other aldehydes. In complex formulations, hexanal can be used to create a layered and nuanced sensory profile, ensuring the intended 'green' note is perceived as intended, a property not shared by its cross-adapting longer-chain analogs.

Hexanal as a Selective Target for Next-Generation Food Spoilage Biosensors

The proven ability of bioelectronic noses to selectively discriminate hexanal from other common aldehydes like pentanal, heptanal, and octanal [4][5] validates its use in developing advanced, selective sensors. For engineers and analytical chemists, hexanal's unique interaction with specific olfactory receptors provides a blueprint for creating highly specific detection platforms. These sensors can accurately monitor food spoilage in complex matrices (e.g., milk, fish) without interference from other volatile organic compounds, offering a significant advantage over less selective electronic nose technologies.

Technical Documentation Hub

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23 linked technical documents
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